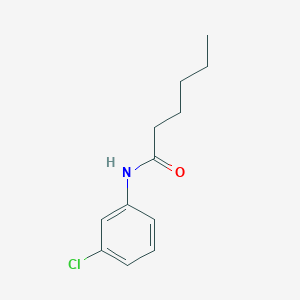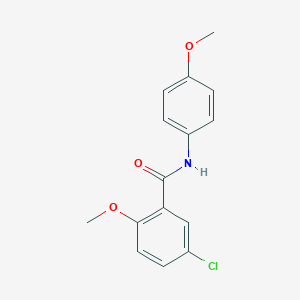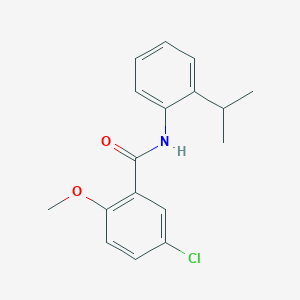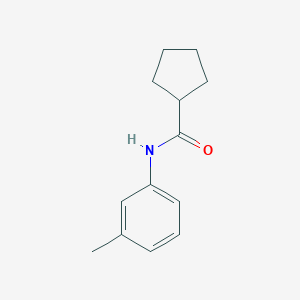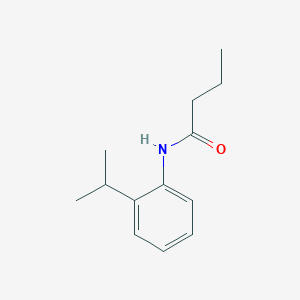
N-(3-bromophenyl)-2-(4-methoxyphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-bromophenyl)-2-(4-methoxyphenyl)acetamide, also known as Bromoacetyl-4-methoxyaniline, is a chemical compound that has been studied for its potential applications in the field of medicinal chemistry. This compound belongs to the family of acetamides, which are known for their diverse biological activities. In
科学研究应用
N-(3-bromophenyl)-2-(4-methoxyphenyl)acetamide has been studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic activities in animal models. Additionally, this compound has been investigated for its potential as a novel anticancer agent. In vitro studies have demonstrated that N-(3-bromophenyl)-2-(4-methoxyphenyl)acetamide inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest.
作用机制
The mechanism of action of N-(3-bromophenyl)-2-(4-methoxyphenyl)acetamide is not fully understood. However, it has been proposed that this compound exerts its biological activities by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins and other inflammatory mediators. Additionally, N-(3-bromophenyl)-2-(4-methoxyphenyl)acetamide has been shown to modulate the expression of various genes involved in cell proliferation, apoptosis, and angiogenesis.
Biochemical and Physiological Effects:
N-(3-bromophenyl)-2-(4-methoxyphenyl)acetamide has been shown to exhibit anti-inflammatory, analgesic, and antipyretic activities in animal models. These effects are attributed to the inhibition of COX enzymes and the subsequent reduction in the production of prostaglandins and other inflammatory mediators. Additionally, this compound has been shown to induce apoptosis and cell cycle arrest in cancer cells, which may contribute to its anticancer activity.
实验室实验的优点和局限性
One advantage of using N-(3-bromophenyl)-2-(4-methoxyphenyl)acetamide in lab experiments is its potential as a novel anticancer agent. This compound has been shown to exhibit potent cytotoxicity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. Additionally, N-(3-bromophenyl)-2-(4-methoxyphenyl)acetamide has been shown to exhibit low toxicity in normal cells, which may make it a promising candidate for further development.
One limitation of using N-(3-bromophenyl)-2-(4-methoxyphenyl)acetamide in lab experiments is its limited availability. This compound is not commercially available and must be synthesized in the lab, which may limit its use in larger-scale experiments. Additionally, the mechanism of action of N-(3-bromophenyl)-2-(4-methoxyphenyl)acetamide is not fully understood, which may hinder its further development as a therapeutic agent.
未来方向
There are several future directions for the study of N-(3-bromophenyl)-2-(4-methoxyphenyl)acetamide. One potential direction is to further elucidate the mechanism of action of this compound, which may provide insights into its biological activities and potential therapeutic applications. Additionally, the development of more efficient synthesis methods for N-(3-bromophenyl)-2-(4-methoxyphenyl)acetamide may increase its availability and facilitate larger-scale experiments. Finally, the evaluation of the pharmacokinetics and pharmacodynamics of N-(3-bromophenyl)-2-(4-methoxyphenyl)acetamide in animal models may provide important information for its further development as a therapeutic agent.
合成方法
The synthesis of N-(3-bromophenyl)-2-(4-methoxyphenyl)acetamide involves the reaction of 3-bromobenzoyl chloride with 4-methoxyaniline in the presence of a base such as triethylamine. The reaction yields the desired product as a white solid, which can be purified by recrystallization from a suitable solvent such as ethanol or ethyl acetate.
属性
分子式 |
C15H14BrNO2 |
|---|---|
分子量 |
320.18 g/mol |
IUPAC 名称 |
N-(3-bromophenyl)-2-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C15H14BrNO2/c1-19-14-7-5-11(6-8-14)9-15(18)17-13-4-2-3-12(16)10-13/h2-8,10H,9H2,1H3,(H,17,18) |
InChI 键 |
IEDUVHKPJWPPQY-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=CC(=CC=C2)Br |
规范 SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=CC(=CC=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



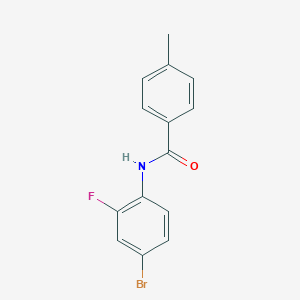

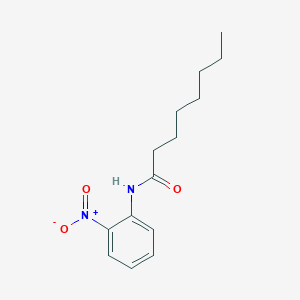
![Dimethyl 5-[(5-chloro-2-methoxybenzoyl)amino]isophthalate](/img/structure/B291631.png)
